4-cyano-5-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide
Overview
Description
4-cyano-5-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.08711818 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Versatile Synthons for Heterocyclic Compounds : The compound and its derivatives serve as versatile synthons for the preparation of various heterocyclic compounds, including thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. These processes highlight the compound's utility in synthesizing complex heterocycles used in pharmaceuticals and materials science (El-Meligie et al., 2020).
Building Blocks for Organic Electronics : Related thiophene derivatives have been synthesized and characterized for their potential in optoelectronic devices, demonstrating their role as donor materials in the construction of organic sensitizers and photovoltaic cells. These materials are crucial for enhancing the efficiency of solar cells and developing new organic electronic devices (Kim et al., 2006).
Nonlinear Optical Properties : Some thiophene dyes derived from similar processes exhibit enhanced nonlinear optical limiting, making them promising candidates for protecting human eyes and optical sensors. Their application extends to stabilizing light sources in optical communications, showcasing the compound's relevance in advanced photonic technologies (Anandan et al., 2018).
Antimicrobial and Anti-Inflammatory Applications : Derivatives have also been studied for their antimicrobial and anti-inflammatory properties, hinting at potential pharmaceutical applications. These studies underscore the compound's utility in developing new therapeutics (Arora et al., 2012); (Sherif & Hosny, 2014).
Properties
IUPAC Name |
4-cyano-5-[[(E)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enoyl]amino]-N,N,3-trimethylthiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-5-13-6-7-14(26-13)8-12(9-20)17(24)22-18-15(10-21)11(2)16(27-18)19(25)23(3)4/h6-8H,5H2,1-4H3,(H,22,24)/b12-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQBQZJLWKHUTA-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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